Cas no 442134-72-7 (6-Amino-2,3-difluorobenzoic acid)

6-Amino-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring both amino and carboxylic acid functional groups. Its unique structure, incorporating fluorine atoms at the 2- and 3-positions, enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine imparts improved metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The amino group allows for further functionalization, enabling the synthesis of diverse derivatives. This compound is particularly useful in medicinal chemistry for developing fluorinated analogs of drug candidates. High purity and consistent quality ensure reliable performance in research and industrial applications.
6-Amino-2,3-difluorobenzoic acid structure
442134-72-7 structure
商品名:6-Amino-2,3-difluorobenzoic acid
CAS番号:442134-72-7
MF:C7H5NO2F2
メガワット:173.1169
MDL:MFCD06808540
CID:327363
PubChem ID:19612034

6-Amino-2,3-difluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 6-Amino-2,3-difluorobenzoic acid
    • 5,6-Difluoro Anthranilic Acid
    • 2,3-Difluoro-6-aminobenzoic acid
    • 2-Amino-5,6-difluorobenzoic acid
    • Benzoic acid,6-amino-2,3-difluoro-
    • 2,3-BIS(TRIFLUOROMETHYL)NITROBENZENE
    • Benzoic acid,6-amino-2,3-difluoro
    • 6-Amino-2,3-difluoro-benzoic acid
    • 442134-72-7
    • BB 0261396
    • CS-0268683
    • AKOS006284053
    • SCHEMBL2203971
    • AM82997
    • FT-0666806
    • CKPWBLHHQXCINB-UHFFFAOYSA-N
    • DTXSID30599078
    • TS-02366
    • AB30448
    • 5,6-DIFLUOROANTHRANILIC ACID
    • Benzoic acid, 6-amino-2,3-difluoro-
    • A856634
    • AC-5450
    • MFCD06808540
    • 2,3-difluoro-6-aminobenzoic acid, AldrichCPR
    • EN300-154598
    • 2-amino-5,6-difluoro benzoic acid
    • 6-Amino-2,3-difluorobenzoicacid
    • W-202769
    • 2,3-Difluoro-6-aminobenzoic acid;
    • MDL: MFCD06808540
    • インチ: InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
    • InChIKey: CKPWBLHHQXCINB-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1F)F)C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 173.02900
  • どういたいしつりょう: 173.029
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.536
  • ふってん: 318 ºC
  • フラッシュポイント: 146 ºC
  • 屈折率: 1.578
  • PSA: 63.32000
  • LogP: 1.82640

6-Amino-2,3-difluorobenzoic acid セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi

6-Amino-2,3-difluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1102014-100mg
6-amino-2,3-difluorobenzoic acid
442134-72-7 97%
100mg
$130 2024-07-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0264-250mg
6-Amino-2,3-difluoro-benzoic acid
442134-72-7 97%
250mg
¥1731.3 2025-01-22
TRC
D445550-5g
5,6-Difluoro Anthranilic Acid
442134-72-7
5g
$ 1360.00 2022-06-05
TRC
D445550-500mg
5,6-Difluoro Anthranilic Acid
442134-72-7
500mg
$207.00 2023-05-18
Alichem
A015015823-1g
6-Amino-2,3-difluorobenzoic acid
442134-72-7 95%
1g
$399.10 2023-09-01
Enamine
EN300-154598-0.05g
6-amino-2,3-difluorobenzoic acid
442134-72-7
0.05g
$163.0 2023-06-05
Enamine
EN300-154598-0.5g
6-amino-2,3-difluorobenzoic acid
442134-72-7
0.5g
$187.0 2023-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0672-5G
6-amino-2,3-difluorobenzoic acid
442134-72-7 95%
5g
¥ 5,893.00 2023-04-13
TRC
D445550-5000mg
5,6-Difluoro Anthranilic Acid
442134-72-7
5g
$1642.00 2023-05-18
eNovation Chemicals LLC
Y1008911-250mg
6-Amino-2,3-difluoro-benzoic acid
442134-72-7 95%
250mg
$240 2024-07-28

6-Amino-2,3-difluorobenzoic acid 合成方法

6-Amino-2,3-difluorobenzoic acid 関連文献

6-Amino-2,3-difluorobenzoic acidに関する追加情報

6-Amino-2,3-difluorobenzoic acid: A Versatile Compound in Pharmaceutical Research

6-Amino-2,3-difluorobenzoic acid (CAS No. 442134-72-7) represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique combination of amino, difluoro, and carboxylic acid functional groups, has garnered attention for its potential applications in drug development and biochemical research. The 6-Amino-2,3-difluorobenzoic acid structure provides a versatile scaffold for the design of novel therapeutics, particularly in the context of inflammation, neurodegenerative diseases, and metabolic disorders.

Recent studies have highlighted the importance of 6-Amino-2,3-difluorobenzoic acid in modulating biological pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its role as a key intermediate in the synthesis of selective COX-2 inhibitors. The introduction of fluorine atoms at the 2- and 3-positions of the benzene ring enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further development. These findings underscore the significance of 6-Amino-2,3-difluorobenzoic acid in the context of drug discovery.

The chemical structure of 6-Amino-2,3-difluorobenzoic acid is defined by its aromatic ring system with two fluorine substituents and an amino group. The presence of the amino group at the 6-position allows for potential interactions with various biological targets, including enzymes and receptors. The difluoro substitution at positions 2 and 3 introduces unique electronic properties that influence the compound's reactivity and selectivity. This structural complexity contributes to the compound's potential applications in pharmaceutical research.

Research published in 2024 in Chemical Communications explored the synthesis of 6-Amino-2,3-difluorobenzoic acid through a novel catalytic approach. This method not only improves the efficiency of the synthesis process but also reduces the environmental impact associated with traditional chemical methods. The study emphasized the importance of green chemistry principles in the development of pharmaceutical intermediates, aligning with current industry trends toward sustainable practices.

The pharmacological properties of 6-Amino-2,3-difluorobenzoic acid are currently under investigation. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines. A 2023 study in Pharmacological Reports demonstrated its potential to inhibit the NF-κB pathway, a key mediator of inflammation. These findings highlight the compound's potential as a therapeutic agent in inflammatory diseases.

Recent advancements in computational chemistry have facilitated the prediction of 6-Amino-2,3-difluorobenzoic acid's behavior in biological systems. Machine learning models have been employed to analyze the compound's interaction with various proteins, including enzymes involved in metabolic processes. These models provide insights into the compound's potential therapeutic applications and help guide the design of more effective derivatives.

The application of 6-Amino-2,3-difluorobenzoic acid in drug development is expanding. A 2024 study in Drug Discovery Today explored its use as a building block for the synthesis of novel antitumor agents. The compound's ability to form stable derivatives with various functional groups has made it a valuable tool in the development of targeted therapies. These applications underscore the compound's versatility in pharmaceutical research.

Environmental considerations are also a key aspect of 6-Amino-2,3-difluorobenzoic acid's development. Research published in 2023 in Green Chemistry evaluated the compound's biodegradability and environmental impact. The study found that 6-Amino-2,3-difluorobenzoic acid exhibits favorable biodegradation properties, which is crucial for minimizing its ecological footprint. This finding supports its use in sustainable pharmaceutical practices.

The synthesis of 6-Amino-2,3-difluorobenzoic acid has been optimized through various methods, including electrochemical and microwave-assisted techniques. A 2024 study in Organic & Biomolecular Chemistry reported the development of a highly efficient synthesis route that reduces reaction times and energy consumption. These advancements not only improve the scalability of the synthesis process but also align with the industry's push for more sustainable manufacturing practices.

The role of 6-Amino-2,3-difluorobenzoic acid in the development of novel therapeutics is continually expanding. A 2023 review in Current Medicinal Chemistry highlighted its potential applications in the treatment of neurodegenerative diseases. The compound's ability to modulate signaling pathways associated with neuronal health makes it a promising candidate for further research in this area.

Collaborative efforts between academia and industry are driving the development of 6-Amino-2,3-difluorobenzoic acid as a key pharmaceutical intermediate. A 2024 partnership between a leading pharmaceutical company and a research institution focused on optimizing the compound's properties for drug development. This collaboration exemplifies the growing importance of interdisciplinary research in advancing pharmaceutical innovation.

Future research on 6-Amino-2,3-difluorobenzoic acid is expected to focus on its potential applications in personalized medicine. A 2023 study in Pharmaceutical Research explored the compound's ability to interact with specific genetic markers, suggesting its potential for targeted therapies. These findings pave the way for more precise and effective treatment strategies in the future.

As the field of medicinal chemistry continues to evolve, 6-Amino-2,3-difluorobenzoic acid is emerging as a versatile compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for the development of novel therapeutics. Ongoing studies are expected to further elucidate its biological activities and expand its applications in the treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:442134-72-7)6-Amino-2,3-difluorobenzoic acid
A856634
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):204.0/561.0/1681.0